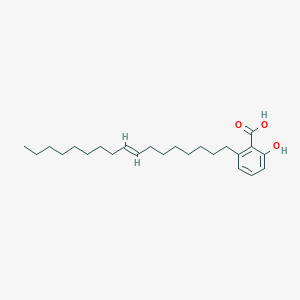
D8'-Merulinic acid C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D8'-Merulinic acid c, also known as D8'-merulinate c or geranicardic acid, belongs to the class of organic compounds known as salicylic acids. These are ortho-hydroxylated benzoic acids. D8'-Merulinic acid c exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, D8'-merulinic acid c is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Antibacterial and Antifungal Properties
D8'-Merulinic acid C, along with its derivatives A and B, were discovered as new antibiotics from fruiting bodies of Merulius tremellosus and Phlebia radiata. These compounds are closely related derivatives of β-resorcylic and salicylic acid, featuring monounsaturated C17-alkyl side chains. Research has shown that these acids exhibit antibacterial properties and are effective against a variety of bacteria, but not active against fungi. Their potential in inhibiting RNA, DNA, and protein synthesis in certain bacterial cells has been noted, suggesting their significant role in antibacterial applications (Giannetti & Steglieh, 1978).
Hemolytic Activity
In addition to their antibacterial properties, D8'-Merulinic acid C and its counterparts have demonstrated hemolytic activity. They have been found to cause almost complete hemolysis of human erythrocytes at certain concentrations, which could have implications in the study of cell membrane integrity and interactions with other cellular components (Giannetti et al., 1978).
Interaction with Biomembranes
Merulinic acid has shown strong haemolytic activity against sheep erythrocytes, an effect that remains consistent regardless of the form of application. This indicates its potential in studying the interaction with biomembranes. The presence of divalent cations affects the lysis of erythrocytes induced by merulinic acid, offering insights into its cellular interactions and effects on membrane properties (Stasiuk, Jaromin, & Kozubek, 2004).
Antiangiogenic Activity in Cancer Research
Overcoming Antibiotic Resistance
Recent studies have identified merulinic acid C as an active compound against antibiotic-resistant enterococci. Its ability to target bacterial membranes without affecting peptidoglycan and causing rapid cellular ATP leakage demonstrates its potential in developing new antibiotic strategies, especially against drug-resistant pathogens (Rodrigues-Costa et al., 2020).
properties
CAS RN |
69506-63-4 |
|---|---|
Product Name |
D8'-Merulinic acid C |
Molecular Formula |
C24H38O3 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-[(E)-heptadec-8-enyl]-6-hydroxybenzoic acid |
InChI |
InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h9-10,17,19-20,25H,2-8,11-16,18H2,1H3,(H,26,27)/b10-9+ |
InChI Key |
NRSDQEWAMHRTMK-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
melting_point |
33-33.5°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



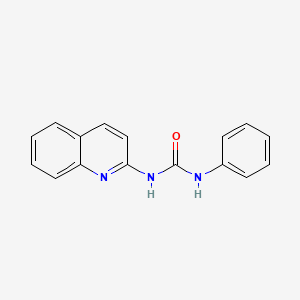
![1-[(1-Ethynylcyclohexyl)oxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B1659854.png)
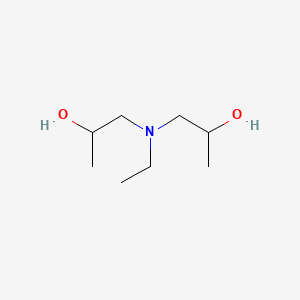
![Piperidine, 1-[phenyl(1-piperidyl)phosphoroselenoyl]-](/img/structure/B1659859.png)

![Cyclohexyl 2-{[2-(furan-2-yl)-7-methyl-4-oxo-4H-1-benzopyran-3-yl]oxy}propanoate](/img/structure/B1659862.png)

![5-butyl-4-hydroxy-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B1659865.png)
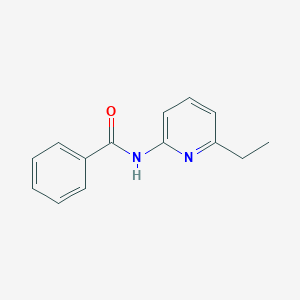

![ethyl [(2S)-3-oxopiperazin-2-yl]acetate](/img/structure/B1659871.png)
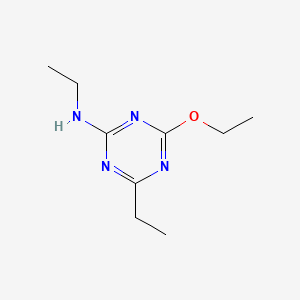
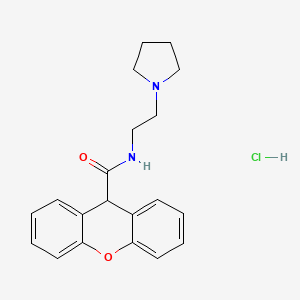
![Benzene, 1-[(2-chloro-2-phenylethyl)sulfonyl]-4-methoxy-](/img/structure/B1659876.png)